(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid
Overview
Description
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid is a steroid glucosiduronic acid derivative. This compound is formed by the conjugation of 17beta-estradiol with beta-D-glucuronic acid via a glycosidic linkage at the 17th position. It is a significant metabolite in the biotransformation of estrogens, facilitating their excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid typically involves the enzymatic conjugation of 17beta-estradiol with beta-D-glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include:
Substrate: 17beta-estradiol
Co-substrate: UDP-glucuronic acid
Enzyme: UDP-glucuronosyltransferase
Buffer: Tris-HCl, pH 7.5
Temperature: 37°C
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial or mammalian cell cultures engineered to express high levels of UGT enzymes. The process involves:
Fermentation: Culturing cells in bioreactors under controlled conditions.
Extraction: Harvesting and lysing cells to release the enzyme.
Purification: Isolating the enzyme and substrates.
Reaction: Conducting the enzymatic reaction in large-scale reactors.
Purification: Purifying the final product using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the ketone group.
Hydrolysis: Cleavage of the glycosidic bond to release 17beta-estradiol and beta-D-glucuronic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or enzymatic hydrolysis using beta-glucuronidase.
Major Products
Oxidation: Formation of 17beta-estradiol derivatives with additional oxygen functionalities.
Reduction: Formation of 17beta-estradiol alcohol derivatives.
Hydrolysis: Release of free 17beta-estradiol and beta-D-glucuronic acid.
Scientific Research Applications
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in estrogen metabolism and its impact on hormone regulation.
Medicine: Explored for its potential in drug development, particularly in designing prodrugs that undergo glucuronidation for improved pharmacokinetics.
Industry: Utilized in the production of estrogen metabolites for research and diagnostic purposes.
Mechanism of Action
The primary mechanism of action of (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid involves its role as a metabolite in the detoxification and excretion of estrogens. The compound is formed through the action of UDP-glucuronosyltransferase, which transfers a glucuronic acid moiety to 17beta-estradiol. This conjugation increases the solubility of the estrogen, facilitating its excretion via urine.
Comparison with Similar Compounds
Similar Compounds
- Estrone glucuronide
- Estriol glucuronide
- 17alpha-estradiol glucuronide
Uniqueness
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid is unique due to its specific structure and the position of the glucuronic acid conjugation. This specific conjugation at the 17th position of 17beta-estradiol distinguishes it from other estrogen glucuronides, which may have glucuronic acid attached at different positions or involve different estrogenic substrates.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h10,13-21,23,26-28H,2-9H2,1H3,(H,29,30)/t13-,14+,15+,16-,17-,18-,19-,20+,21-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBYSZZUCBXGIH-BWMLPLRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609023 | |
Record name | (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131749-24-1 | |
Record name | (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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